molecular formula C22H18N6 B584787 Rilpivirine-d6 CAS No. 1312424-26-2

Rilpivirine-d6

Cat. No.: B584787
CAS No.: 1312424-26-2
M. Wt: 372.465
InChI Key: YIBOMRUWOWDFLG-XDMLVRQJSA-N
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Mechanism of Action

Target of Action

Rilpivirine-d6, like its parent compound Rilpivirine, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretrovirals to specifically treat human immunodeficiency virus type 1 (HIV-1) . The primary target of this compound is the reverse transcriptase enzyme of the HIV-1 virus .

Mode of Action

This compound binds to reverse transcriptase, a key enzyme in the life cycle of HIV-1 . This binding results in the blockage of RNA and DNA-dependent DNA polymerase activities, effectively inhibiting HIV-1 replication . The internal conformational flexibility of this compound and the plasticity of its interacting binding site give it a very high potency and reduce the chance of resistance compared to other NNRTIs .

Biochemical Pathways

This compound affects the HIV-1 replication pathway by inhibiting the reverse transcriptase enzyme . This inhibition disrupts the viral life cycle, preventing the conversion of viral RNA into DNA and subsequent integration into the host genome .

Pharmacokinetics

This compound, like Rilpivirine, is predominantly metabolized by CYP3A4 and CYP3A5 to the hydroxylated metabolites . The pharmacokinetics of this compound are expected to be similar to those of Rilpivirine, which has a long elimination half-life with intramuscular administration, reaching 13–28 weeks . This long half-life allows for infrequent dosing, improving patient adherence .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of HIV-1 replication, leading to a decrease in viral load . At high concentrations, Rilpivirine has been observed to cause an anti-adipogenic and pro-inflammatory response pattern .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other drugs. Due to cytochrome P450 3A4 enzyme induction or gastric pH increase, Rilpivirine cannot be coadministered with a number of other drugs . Furthermore, Rilpivirine should be used with caution when coadministered with a drug with a known risk for torsade de pointes .

Safety and Hazards

Rilpivirine was reported to be safe and well tolerated across a range of doses from 25 mg to 150 mg . The overall incidence of Grade 2–4 events potentially related to the drug was lower for patients receiving rilpivirine compared with efavirenz (20.4% vs 37.1%, P = 0.003) .

Future Directions

Long-acting cabotegravir plus rilpivirine is a novel alternative to oral antiretrovirals, with the potential to improve adherence and quality of life in people with HIV . Its long half-life suggests the potential for monthly dosing via nonoral routes, with promising early results from studies of a long-acting injectable formulation .

Biochemical Analysis

Biochemical Properties

Rilpivirine-d6, like its parent compound Rilpivirine, interacts with the enzyme reverse transcriptase, a key enzyme in the life cycle of HIV . It binds to reverse transcriptase and blocks RNA and DNA-dependent DNA polymerase activities, inhibiting the replication of HIV .

Cellular Effects

This compound has demonstrated a hepatoprotective effect in several animal models of chronic liver injury . It is related to its antifibrogenic and apoptotic action in hepatic stellate cells . It is also active against both wild-type and NNRTI-resistant strains of HIV due to flexibility at the NNRTI binding site of HIV-1 reverse transcriptase .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the reverse transcriptase enzyme, thereby blocking the RNA and DNA-dependent DNA polymerase activities . This inhibits the replication of HIV, preventing the virus from multiplying and reducing the viral load in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits sustained plasma concentrations when administered intramuscularly . The long elimination half-life with intramuscular administration reaches 13–28 weeks for Rilpivirine .

Metabolic Pathways

This compound is predominantly metabolized by CYP3A4 and CYP3A5 to the hydroxylated metabolites . Therefore, it is susceptible to drug-drug interactions with inhibitors, and particularly inducers of these drug-metabolizing enzymes .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. Given its function as a reverse transcriptase inhibitor, it is likely to be found in the vicinity of this enzyme, which is located in the cytoplasm and nucleus of the cell where viral replication occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rilpivirine involves several key steps:

Industrial Production Methods: Industrial production of Rilpivirine-d6 follows similar synthetic routes but often employs optimized conditions to enhance yield and reduce reaction time. Microwave-promoted methods have been developed to decrease reaction time significantly and improve overall yield .

Chemical Reactions Analysis

Types of Reactions: Rilpivirine-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-bis(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3+/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBOMRUWOWDFLG-XDMLVRQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692874
Record name 4-[(4-{4-[(E)-2-Cyanoethenyl]-2,6-bis[(~2~H_3_)methyl]anilino}pyrimidin-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312424-26-2
Record name 4-[(4-{4-[(E)-2-Cyanoethenyl]-2,6-bis[(~2~H_3_)methyl]anilino}pyrimidin-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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